molecular formula C9H9Br2NO2 B1446290 Ethyl 2,6-dibromopyridine-3-acetate CAS No. 1803717-37-4

Ethyl 2,6-dibromopyridine-3-acetate

Cat. No. B1446290
CAS RN: 1803717-37-4
M. Wt: 322.98 g/mol
InChI Key: XIUPHGIWBWIHGH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 2,6-dibromopyridine-3-acetate (EDBPA) is an organic compound that has a wide range of applications in scientific research. It is a colorless and odorless solid that is soluble in organic solvents, and is used as a starting material in the synthesis of various compounds. EDBPA is used in the synthesis of drugs, pesticides, and other organic compounds. It is also used to study the effects of chemical reactions on biological systems.

Scientific Research Applications

Antimicrobial Applications

Ethyl 2,6-dibromopyridine-3-acetate has been explored for its potential in creating compounds with antimicrobial properties. For instance, endophytic fungi isolated from plants like Ocimum basilicum can produce bioactive compounds using ethyl acetate, which have shown promising antimicrobial activity against various pathogens .

Antioxidant Activity

The same bioactive compounds that exhibit antimicrobial properties also show potential as antioxidants. These compounds can be assessed using methods like DPPH and ABTS to determine their antioxidant capacity, which is crucial in combating oxidative stress in biological systems .

Cytotoxicity Studies

In the realm of cytotoxicity, Ethyl 2,6-dibromopyridine-3-acetate derivatives can be used to evaluate the safety of compounds. Studies have shown that certain extracts do not exhibit cytotoxic effects against normal cell lines, indicating their potential for safe applications in medical treatments .

Synthesis of Bromine-Substituted Pyridine Precursors

This compound serves as a precursor for the synthesis of bromine-substituted pyridines. These are important for immobilizing biomimetic metal ion chelates on functionalized carbons, which are used in various catalytic and biochemical applications .

Ligand for Transition Metal Complexes

Ethyl 2,6-dibromopyridine-3-acetate is used to create ligands for transition metal complexes. These complexes play a significant role in mimicking the active sites of metalloenzymes, thereby contributing to the field of bioinorganic chemistry .

Organic Synthesis and Functionalization

The compound is instrumental in the metalation of azines and diazines, which is a critical step in the synthesis of various organic compounds. It allows for the elaboration of simple pyridines into more complex and functionalized structures .

Safety and Hazards

The safety data sheet for Ethyl acetate, a related compound, indicates that it is a highly flammable liquid and vapor. It causes serious eye irritation and may cause drowsiness or dizziness . It is advised to handle it with care, avoid breathing its dust/fume/gas/mist/vapors/spray, and use it only outdoors or in a well-ventilated area .

properties

IUPAC Name

ethyl 2-(2,6-dibromopyridin-3-yl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9Br2NO2/c1-2-14-8(13)5-6-3-4-7(10)12-9(6)11/h3-4H,2,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIUPHGIWBWIHGH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=C(N=C(C=C1)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9Br2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.98 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.